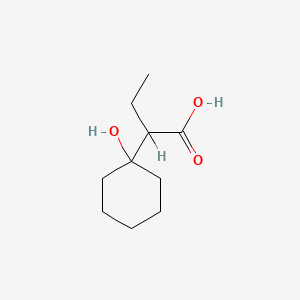

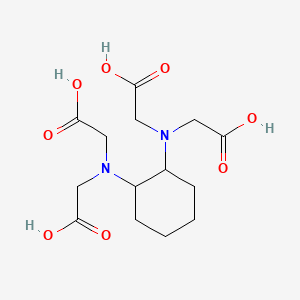

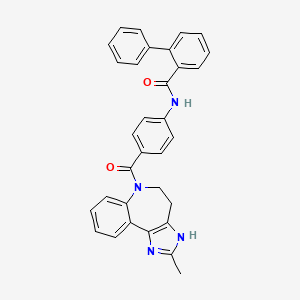

![molecular formula C22H28Cl2N4O B1669482 N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride CAS No. 1217195-61-3](/img/structure/B1669482.png)

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride

Overview

Description

Mechanism of Action

Target of Action

CP 31398 Dihydrochloride primarily targets the p53 protein , a crucial tumor suppressor and transcription factor . The p53 protein plays a significant role in maintaining the integrity of the genome and preventing the development of cancer .

Mode of Action

CP 31398 Dihydrochloride functions as a p53 stabilizing agent . It promotes the active conformation of p53 and restores the wild-type conformation of mutant p53 . This restoration of function is significant because p53 mutations are common in various types of cancers, and restoring its function can inhibit tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by CP 31398 Dihydrochloride is the p53 signaling pathway . By stabilizing the p53 protein, CP 31398 Dihydrochloride enhances the protein’s ability to regulate cell cycle progression and apoptosis . This regulation can lead to the arrest of the cell cycle and the induction of programmed cell death, thereby inhibiting the growth of cancer cells .

Result of Action

The stabilization of p53 by CP 31398 Dihydrochloride leads to several molecular and cellular effects. It can induce cell cycle arrest and apoptosis , effectively inhibiting the growth of cancer cells. Moreover, it has been shown to have chemopreventative activity in vivo , suggesting its potential use in cancer prevention.

Biochemical Analysis

Biochemical Properties

CP 31398 Dihydrochloride interacts with the p53 protein, a key player in biochemical reactions related to cell cycle regulation and apoptosis . By stabilizing the active conformation of p53, CP 31398 Dihydrochloride restores the DNA-binding activity and apoptosis functionality of the p53 protein . This interaction plays a crucial role in preserving the activity of p53 as a tumor suppressor and transcription factor .

Cellular Effects

CP 31398 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by restoring the activity of the p53 protein, which can lead to cell cycle arrest and the induction of apoptosis . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CP 31398 Dihydrochloride involves its interaction with the p53 protein. CP 31398 Dihydrochloride stabilizes the active conformation of p53, thereby maintaining its activity as a transcription factor and tumor suppressor . This leads to the restoration of the DNA-binding activity and apoptosis functionality of the p53 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP 31398 Dihydrochloride can change over time. It has been observed that CP 31398 Dihydrochloride has a relatively long elimination half-life, which supports the achievement of plasma steady-state levels with a once-daily dosing regimen . It also exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels .

Dosage Effects in Animal Models

The effects of CP 31398 Dihydrochloride vary with different dosages in animal models. It has been observed that CP 31398 Dihydrochloride inhibits the growth of small human tumor xenografts in vivo

Transport and Distribution

CP 31398 Dihydrochloride exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels . It is accumulated in colon tumor tissues, albeit at lower concentrations than found in liver and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 31398 dihydrochloride involves several steps, starting with the preparation of the quinazoline core. The key steps include:

Formation of the quinazoline ring: This is typically achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.

Introduction of the styryl group: This involves the reaction of the quinazoline intermediate with a styryl derivative, often through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production of CP 31398 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

CP 31398 dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used

Scientific Research Applications

CP 31398 dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying quinazoline chemistry and its derivatives.

Biology: Employed in research on p53 protein stabilization and its role in apoptosis and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects against various cancers, including liver, skin, pancreatic, and colon cancers.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research

Comparison with Similar Compounds

Similar Compounds

CP 100263 dihydrochloride: Another p53 stabilizing agent with similar properties.

CP 802079 hydrochloride: A compound with similar p53 stabilizing effects but different chemical structure.

PF 431396 hydrate: A p53 stabilizer with distinct molecular targets and pathways

Uniqueness

CP 31398 dihydrochloride is unique in its ability to stabilize both wild-type and mutant p53 proteins, making it a versatile tool in cancer research. Its specific binding to p53 and the resultant activation of p53 target genes distinguish it from other p53 stabilizers .

Properties

IUPAC Name |

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFDJIOGCGSBS-IVKCLRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431374 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217195-61-3 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.